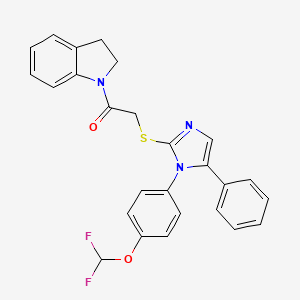
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H21F2N3O2S and its molecular weight is 477.53. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
Research on compounds with structural similarities, such as various imidazole derivatives, has focused on their synthesis and evaluation for biological activities. For example, the preparation and testing of 4,5-diaryl-2-(substituted thio)-1H-imidazoles have demonstrated anti-inflammatory and analgesic properties, with some analogs being more potent than traditional drugs like phenylbutazone and indomethacin (Sharpe et al., 1985). This suggests a potential for similar compounds to be developed as therapeutic agents.
Antimicrobial and Antioxidant Properties
Another area of research includes the synthesis of novel bioactive molecules, like chalcone derivatives, which have shown significant anti-oxidant and anti-microbial activities. These compounds were synthesized using Claisen–Schmidt condensation reactions and demonstrated excellent activities compared to standard drugs such as Ascorbic acid, Ciprofloxacin, and Fluconazole (Gopi, Sastry, & Dhanaraju, 2016). This highlights the potential for similar compounds to serve as the basis for developing new antimicrobial and antioxidant agents.
Anticancer and Cytotoxic Evaluation
Imidazole-based heterocycles have been synthesized and evaluated for their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. For instance, certain compounds exhibited potent antibacterial activity and significant antioxidant properties, as well as cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents (Abdel-Wahab, Awad, & Badria, 2011). This suggests that structurally related compounds, like the one , could be explored for their anticancer capabilities.
Novel Synthesis Approaches
Research also includes novel synthesis methods for related compounds, offering efficient pathways to create derivatives with potential bioactive properties. For example, the microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives has been explored for their antimicrobial, antimalarial, and antitubercular activities, demonstrating the utility of new synthetic techniques in discovering bioactive molecules (Vekariya et al., 2017).
properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O2S/c27-25(28)33-21-12-10-20(11-13-21)31-23(18-6-2-1-3-7-18)16-29-26(31)34-17-24(32)30-15-14-19-8-4-5-9-22(19)30/h1-13,16,25H,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOWSDMHRGYENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)OC(F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

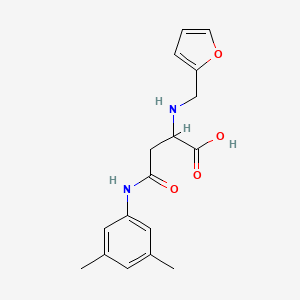

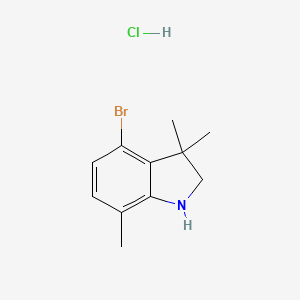
![methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2670840.png)
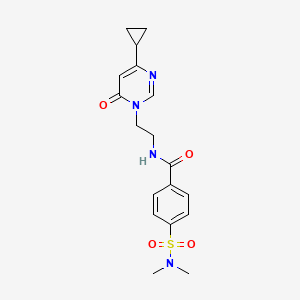
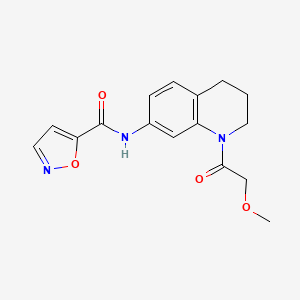
![4-[(1S)-1-Aminoethyl]-3-fluorophenol;hydrochloride](/img/structure/B2670845.png)
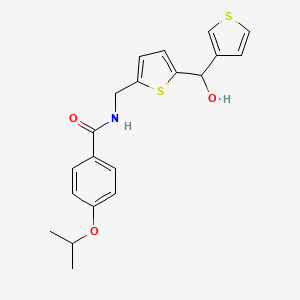

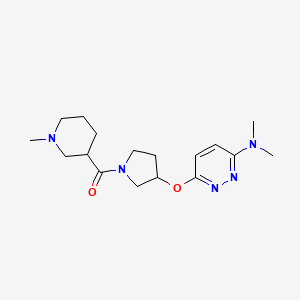
![N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2670852.png)
![N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2670856.png)

